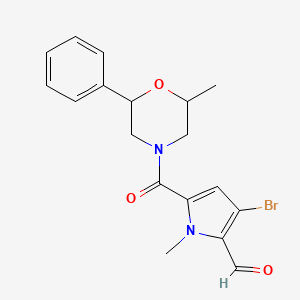

3-溴-1-甲基-5-(2-甲基-6-苯基吗啉-4-羰基)吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

Pyrrole and its analogs can be synthesized through various tactical approaches . For instance, the substitution of trichloroacetylated pyrrole with a bromo group can lead to an improvement in antibacterial activity .Molecular Structure Analysis

The Inchi Code for a similar compound, 3-bromo-1H-pyrrole-2-carbaldehyde, is 1S/C5H4BrNO/c6-4-1-2-7-5 (4)3-8/h1-3,7H . This suggests that the compound you’re asking about might have a similar structure, with additional functional groups attached.Chemical Reactions Analysis

The reactions of pyrrole derivatives can be quite diverse. For example, free radical reactions can occur at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-bromo-1H-pyrrole-2-carbaldehyde, the Inchi Code is provided , but other specific physical and chemical properties are not available.科学研究应用

钯催化的环化

涉及溴代吡啶和吡咯的钯催化反应已被探索用于合成复杂的有机结构。例如,在钯催化剂存在下,3-溴吡啶-4-甲醛与羧酸在一氧化碳压力下环化是一个值得注意的反应,导致形成 3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基烷酸酯。这种方法展示了溴代化合物在催化环化反应中的潜力,这可能与药物和复杂有机分子的合成有关 (Cho & Kim, 2008)。

氟吡咯的新合成方法

对在药物化学和材料科学中很重要的氟代吡咯的新合成途径的发展证明了溴代化合物的用途。例如,从溴甲基吡咯啉中高效制备 5-烷氧基甲基-2-芳基-3-氟-1H-吡咯和 2-芳基-3-氟-1H-吡咯-5-甲醛突出了合成氟代杂环的创新方法,表明了类似溴代吡咯衍生化的潜在途径 (Surmont 等,2009)。

抗肿瘤应用

从天然来源分离或在实验室合成的化合物,例如吡咯衍生物,已显示出在抗肿瘤应用中的潜力。鉴定和结构阐明具有吡咯部分并对肿瘤细胞增殖表现出抑制作用的新化合物,强调了吡咯衍生物在开发新的抗癌剂中的重要性。这一研究方面可能与研究“3-溴-1-甲基-5-(2-甲基-6-苯基吗啉-4-羰基)吡咯-2-甲醛”以了解其潜在生物活性间接相关 (Jia 等,2015)。

安全和危害

The safety and hazards associated with a compound depend on its specific structure and properties. For a similar compound, 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine, the hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

The primary targets of a compound like “3-Bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde” would likely be specific proteins or enzymes within the body. These targets are often identified through a combination of experimental studies and computational modeling .

Mode of Action

The compound may interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity. The exact mode of action would depend on the compound’s chemical structure and the nature of its target .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on the cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .

属性

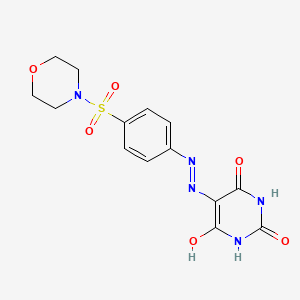

IUPAC Name |

3-bromo-1-methyl-5-(2-methyl-6-phenylmorpholine-4-carbonyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c1-12-9-21(10-17(24-12)13-6-4-3-5-7-13)18(23)15-8-14(19)16(11-22)20(15)2/h3-8,11-12,17H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNHGYLBCYZMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CC(=C(N3C)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B2694142.png)

![N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine](/img/structure/B2694145.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2694154.png)

![1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2694155.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2694162.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2694164.png)

![(4-Methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2694165.png)